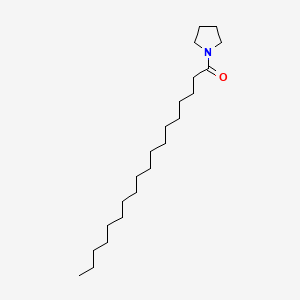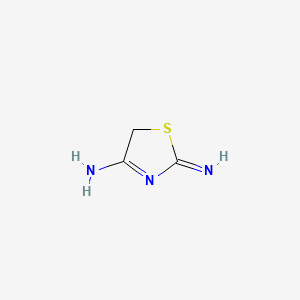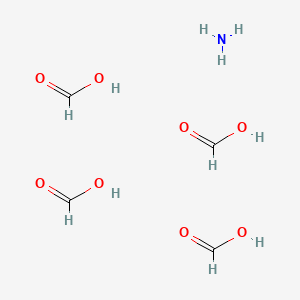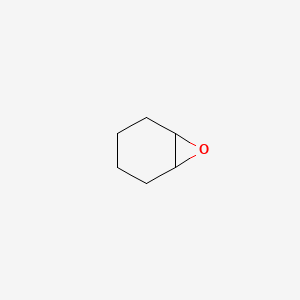
环己烯氧化物
概述
描述
Cyclohexene oxide is a cycloaliphatic epoxide . It can react in cationic polymerization to poly(cyclohexene oxide). As cyclohexene is monovalent, poly(cyclohexene oxide) is a thermoplastic .
Synthesis Analysis
Cyclohexene oxide is produced in an epoxidation reaction from cyclohexene . The epoxidation can take place either in a homogeneous reaction by peracids or heterogeneous catalysis (e.g., silver and molecular oxygen) . In the laboratory, cyclohexene oxide can also be prepared by reacting cyclohexene with magnesium monoperoxyphthalate (MMPP) in a mixture of isopropanol and water as solvent at room temperature .Molecular Structure Analysis
The molecular formula of Cyclohexene oxide is C6H10O . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
Cyclohexene oxide can react in cationic polymerization to poly(cyclohexene oxide) . It has been found that the catalytic oxidation of cyclohexene by (immobilized) metalloporphyrin complexes is an efficient way . A detailed kinetic model of cyclohexene oxidation has been proposed based on the low-temperature mechanism of 1,3-cyclohexadiene and the existing high-temperature mechanism of cyclohexene .Physical And Chemical Properties Analysis
Cyclohexene oxide is a colorless liquid . It has a density of 0.97 g/cm³ , a melting point of approximately -40 °C , and a boiling point of approximately 130 °C . It is practically insoluble in water .科学研究应用
Polymer Synthesis via Ring-Opening Polymerization
Cyclohexene oxide is extensively used in the synthesis of polymers through ring-opening polymerization (ROP). This process involves the cleavage of the epoxide ring and the formation of poly(cyclohexene oxide) (PCHO), which results in a rigid aliphatic ring structure in the main chain . The polymerization can be catalyzed by various metal complexes, such as amine triphenolate iron (III) complexes, which demonstrate excellent activity without the need for a co-catalyst .
Production of Cyclic Carbonates
The compound reacts with CO2 to produce cyclic carbonates, a reaction that not only helps in immobilizing CO2 but also yields high-value-added products . Cyclic carbonates have desirable properties like non-toxicity, flame retardancy, and a high boiling point, making them useful as clean polar solvents, battery electrolytes, antifreeze additives, and reaction intermediates .
Copolymerization with Cyclic Anhydrides
Cyclohexene oxide can undergo ring-opening copolymerization (ROCOP) with cyclic anhydrides to produce polyester materials . This process is catalyzed by bimetallic scorpionate zinc catalysts and can efficiently copolymerize CHO with various anhydrides like phthalic, maleic, succinic, and naphthalic anhydrides .
Epoxidation Reactions
It serves as an important intermediate in epoxidation reactions, which are crucial for the preparation of polymers, dyes, pharmaceuticals, pesticides, and perfumery products . The development of new active and selective catalysts for the epoxidation of cyclohexene is a significant area of research .
Catalysis Research
Cyclohexene oxide is used in catalysis research to investigate the efficiency and selectivity of various catalysts. For example, studies have been conducted to understand the behavior of Lewis acid catalysts in the presence of cyclohexene oxide .
Organic Synthesis
As an organic intermediate, cyclohexene oxide is pivotal in the synthesis of various organic compounds. Its reactivity allows for the formation of complex molecules that are used in a wide range of chemical syntheses .
安全和危害
未来方向
In recent times, the catalytic oxidation of cyclohexene by (immobilized) metalloporphyrin complexes has been found to be an efficient way . The continuous-flow process demonstrates a significant improvement in reaction time for highly selective epoxide production over the batch process due to the efficient mass transfer between the liquid phase and air . This could be a promising direction for future research and industrial applications.
作用机制
Cyclohexene oxide, also known as 7-Oxabicyclo[4.1.0]heptane, is a cycloaliphatic epoxide with a variety of industrial applications . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.
Target of Action
Cyclohexene oxide primarily targets the process of cationic polymerization . It reacts in this process to form poly(cyclohexene oxide), a thermoplastic material . The compound’s active sites are also crucial in its reactions .
Mode of Action
Cyclohexene oxide interacts with its targets through a process known as epoxidation . This reaction can occur either in a homogeneous reaction by peracids or through heterogeneous catalysis, such as silver and molecular oxygen . The result of this interaction is the formation of poly(cyclohexene oxide) .
Biochemical Pathways
The primary biochemical pathway affected by cyclohexene oxide is the cationic polymerization process . The compound’s interaction with this pathway results in the formation of poly(cyclohexene oxide), a thermoplastic material . The downstream effects of this pathway include the production of various functional organic compounds and materials such as polymers and chiral organic compounds .
Pharmacokinetics
After administration, cyclohexene oxide is rapidly distributed, metabolized, and excreted into the urine . Plasma concentrations of the compound rapidly decline and are below the limit of detection within 60 minutes . The compound’s ADME properties, including its terminal disposition half-life, apparent volume of distribution at steady-state, and systemic body clearance, are 19.3 ± 1.6 min, 0.44 ± 0.08 liter/kg, and 31.3 ± 0.5 ml/kg * min, respectively .
Result of Action
The primary result of cyclohexene oxide’s action is the formation of poly(cyclohexene oxide), a thermoplastic material . This material is a key starting material for manufacturing various functional organic compounds and materials . Additionally, the compound’s action results in the rapid elimination and excretion into the urine .
Action Environment
The action, efficacy, and stability of cyclohexene oxide can be influenced by various environmental factors. For instance, the compound’s reaction rate in the epoxidation of cyclohexene with air as an oxidant was discovered to be enhanced without any added catalyst utilizing a continuous flow reactor . This process demonstrates a significant improvement in reaction time for highly selective epoxide production over the batch process due to the efficient mass transfer between the liquid phase and air .
属性
IUPAC Name |
7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAJLVLEBYIOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-20-9 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25702-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6024880 | |
| Record name | Cyclohexene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | 1,2-Epoxycyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2768 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
129-130 °C | |
| Record name | 1,2-EPOXYCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
81 °C CC | |
| Record name | 1,2-EPOXYCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM | |
| Record name | 1,2-EPOXYCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.967 @ 25 °C/4 °C | |
| Record name | 1,2-EPOXYCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cyclohexene oxide | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
286-20-4 | |
| Record name | Cyclohexene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexene oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-epoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-EPOXYCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
GREATER THAN -10 °C | |
| Record name | 1,2-EPOXYCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclohexene oxide?
A1: Cyclohexene oxide has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.
Q2: What spectroscopic techniques are useful for characterizing cyclohexene oxide?
A2: Various spectroscopic methods can characterize cyclohexene oxide, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the carbon and hydrogen atoms in the molecule, including the stereochemistry of isomers. []
- Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the characteristic C-O stretch of the epoxide ring. [, ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []
Q3: Is cyclohexene oxide thermally stable?
A3: Cyclohexene oxide is known for its thermal sensitivity and can undergo decomposition at elevated temperatures. Careful temperature control is crucial during its handling and processing. [, ]
Q4: How is cyclohexene oxide utilized in polymerization reactions?
A4: Cyclohexene oxide serves as a valuable monomer in various polymerization reactions:
- Ring-Opening Polymerization (ROP): Can be polymerized using catalysts like yttrium isopropoxide to form poly(cyclohexene oxide). []
- Copolymerization with Carbon Dioxide: Reacts with carbon dioxide in the presence of catalysts such as zinc glutarate or chromium salen complexes to produce poly(cyclohexylene carbonate), a biodegradable polycarbonate. [, , , , ]
Q5: What challenges are associated with the copolymerization of cyclohexene oxide and carbon dioxide?
A5: This copolymerization process often faces challenges related to selectivity and byproduct formation:
- Polyether Formation: Competing homopolymerization of cyclohexene oxide can lead to the incorporation of undesired polyether linkages within the polycarbonate chains. []
- Cyclic Carbonate Formation: A common byproduct is the thermodynamically favored cyclic carbonate, which can reduce the yield of the desired polycarbonate. [, ]
Q6: How does the choice of catalyst impact cyclohexene oxide/carbon dioxide copolymerization?
A6: The catalyst plays a crucial role in achieving high activity and selectivity for polycarbonate formation:
- Chromium Salen Complexes: These catalysts, often combined with cocatalysts like N-heterocyclic amines or phosphines, have demonstrated high activity and selectivity for polycarbonate production. []
- Zinc Complexes: Various zinc-based catalysts, including zinc glutarate, di-zinc-aryl complexes, and zinc complexes supported by salen-type ligands, have been successfully employed for this copolymerization. [, , , ]
- Aluminum Complexes: Aluminum porphyrin complexes, in conjunction with cocatalysts, have also shown promise in catalyzing this reaction. []
Q7: How does the reaction mechanism for cyclohexene oxide/carbon dioxide copolymerization proceed?
A7: The generally accepted mechanism involves a cooperative monometallic pathway:
- Chain Propagation: The metal carbonate species further reacts with another epoxide molecule, continuing the chain propagation cycle. []
Q8: How can the stereochemistry of cyclohexene oxide affect copolymerization reactions?
A8: The stereochemistry of cyclohexene oxide can significantly influence the properties of the resulting polymers:
- meso-Cyclohexene Oxide: Copolymerization of meso-cyclohexene oxide with CO2 using stereospecific catalysts has enabled the synthesis of the first crystalline CO2-based polymer. []
Q9: How are computational methods applied to study cyclohexene oxide reactions?
A9: Computational chemistry plays a vital role in understanding the reactivity and selectivity of cyclohexene oxide:
- Density Functional Theory (DFT) Calculations: DFT calculations have been employed to investigate the reaction mechanisms of cyclohexene oxide/CO2 copolymerization, providing insights into the energy profiles of different pathways and the roles of catalysts and cocatalysts. [, ]
- Molecular Mechanics Calculations: These calculations have been used to study the conformational preferences of cyclohexene oxide and its interactions with catalysts and enzymes, aiding in the rational design of more efficient catalytic systems. []
Q10: How do modifications to the catalyst structure influence its activity in cyclohexene oxide polymerization?
A10: Catalyst structure significantly impacts its activity and selectivity:
- Ligand Effects in Zinc Complexes: Introducing electron-withdrawing groups (e.g., fluorine) on the ligand framework of zinc catalysts has been shown to enhance the catalytic activity in cyclohexene oxide/CO2 copolymerization. [] Bulky substituents on the ligand can also influence the catalyst's selectivity for polycarbonate over cyclic carbonate formation. []
Q11: How can the stability of cyclohexene oxide be enhanced?
A11: Due to its thermal sensitivity and photosensitivity, special precautions are required for cyclohexene oxide storage and handling:
- Handling: Should be handled under inert atmosphere to minimize exposure to moisture and oxygen, which can promote degradation. []
Q12: Are there specific safety considerations for handling cyclohexene oxide?
A12: Yes, cyclohexene oxide requires careful handling due to its potential hazards:
Q13: What is known about the metabolic fate of cyclohexene oxide in living organisms?
A13: Research on the metabolism of cyclohexene oxide, particularly in rats and mice, indicates:
- Rapid Metabolism: It undergoes rapid metabolism, primarily via hydrolysis to cyclohexane-1,2-diol. []
- Urinary Excretion: The metabolites are primarily excreted in the urine, with negligible amounts found in feces. []
Q14: Does cyclohexene oxide pose any environmental risks?
A14: As with many chemicals, improper disposal of cyclohexene oxide can pose environmental risks. It is essential to handle and dispose of it according to local regulations. Research into its ecotoxicological effects and biodegradability can guide the development of sustainable practices for its use and disposal.
Q15: Are there alternatives to cyclohexene oxide in polymerization reactions?
A15: Yes, various other epoxides can be employed in copolymerization reactions with CO2, offering potentially different polymer properties and performance characteristics:
- Limonene Oxide: A bio-based epoxide derived from citrus fruits that can produce poly(limonene carbonate). []
- Other Cyclic Epoxides: Various other cyclic epoxides with different ring sizes and substituents can be utilized to tune the properties of the resulting polycarbonates. []
Q16: Can poly(cyclohexylene carbonate) be depolymerized or recycled?
A16: Research has shown that certain chromium complexes can depolymerize poly(cyclohexene carbonate) back into cyclohexene oxide with high selectivity. This chemical recycling approach shows promise for closing the loop on these materials and improving the sustainability of their lifecycle. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![4-[2-[[4-(Dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyl-4-oxanol](/img/structure/B1203850.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)
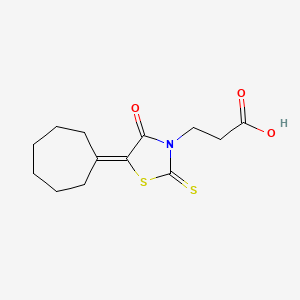
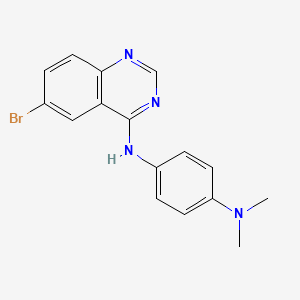
![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)
![2-[[[2-Methyl-1-(phenylmethyl)-5-benzimidazolyl]amino]methyl]phenol](/img/structure/B1203862.png)
